2-amino-5-methyl-1,3-thiazol-4(5H)-one

CAS No.: 3805-14-9

Cat. No.: VC2315505

Molecular Formula: C4H6N2OS

Molecular Weight: 130.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3805-14-9 |

|---|---|

| Molecular Formula | C4H6N2OS |

| Molecular Weight | 130.17 g/mol |

| IUPAC Name | 2-imino-5-methyl-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7) |

| Standard InChI Key | KFQICKLJAUSMRR-UHFFFAOYSA-N |

| SMILES | CC1C(=O)N=C(S1)N |

| Canonical SMILES | CC1C(=O)NC(=N)S1 |

Introduction

Chemical Properties and Structure

Identification and Basic Properties

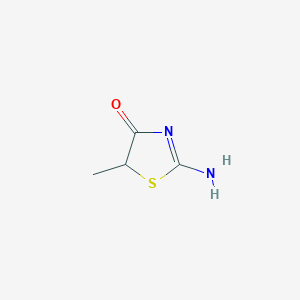

2-Amino-5-methyl-1,3-thiazol-4(5H)-one is identified by the CAS number 3805-14-9 and possesses the molecular formula C₄H₆N₂OS with a molecular weight of 130.17 g/mol . The compound is also known by several synonyms including 5-methyl-2-amino-4-thiazolinone and 2-imino-5-methyl-1,3-thiazolidin-4-one . Its IUPAC name is 2-imino-5-methyl-1,3-thiazolidin-4-one, reflecting its structural characteristics.

The structure consists of a 1,3-thiazol-4(5H)-one core with an amino group at position 2 and a methyl group at position 5. This arrangement contributes to the compound's chemical reactivity and potential for modification, making it a valuable building block in organic synthesis.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 2-amino-5-methyl-1,3-thiazol-4(5H)-one.

The compound exhibits a relatively low lipophilicity (XLogP3 = 0.1), which suggests moderate water solubility and membrane permeability . The presence of one hydrogen bond donor and two hydrogen bond acceptors indicates its potential for interaction with biological targets through hydrogen bonding . Its rigid structure, indicated by zero rotatable bonds, suggests conformational stability, which may be advantageous for binding to specific protein targets .

Synthesis Methods

Microwave-Assisted Synthesis

Modern synthetic approaches have increasingly utilized microwave irradiation to enhance reaction efficiency and yields. For related 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, microwave-assisted synthesis has been reported as a particularly effective method .

In a study by Son Nguyen Thi (2024), 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives were synthesized through a one-pot reaction using microwave irradiation . This approach resulted in significantly shorter reaction times (1 hour) compared to conventional methods (10 hours), with yields ranging from 55–76% . While this study focused on morpholine and thiomorpholine derivatives rather than the simple amino group found in 2-amino-5-methyl-1,3-thiazol-4(5H)-one, it demonstrates the potential efficiency of microwave-assisted synthesis for thiazolone compounds .

Another study reported the solvent-free synthesis of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives under microwave irradiation . The stereocontrolled synthesis resulted in compounds with Z-geometry, which is often the thermodynamically more stable isomer for these types of structures .

Solid-Base Catalyzed Synthesis

The use of solid bases as catalysts represents another efficient approach for synthesizing thiazolone derivatives. MgO has been reported as an effective solid base catalyst for the synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives, providing an environmentally friendly alternative to traditional methods . This approach aligns with green chemistry principles due to its use of eco-friendly solvents and reduced toxic starting materials .

Table 2 summarizes comparative synthesis methods for thiazolone derivatives related to 2-amino-5-methyl-1,3-thiazol-4(5H)-one.

Research Applications

Role in Medicinal Chemistry

2-Amino-5-methyl-1,3-thiazol-4(5H)-one and related thiazolone derivatives play significant roles in medicinal chemistry due to their versatile structure and potential for modification . The thiazolone scaffold serves as a valuable building block for the synthesis of compounds with diverse biological activities .

The 2-amino substituent in particular provides a reactive site for further functionalization, allowing for the creation of libraries of compounds with varied biological properties . This flexibility has made 2-amino-thiazolones attractive targets for medicinal chemists developing combinatorial libraries for drug discovery efforts .

Biological Activities

Enzyme Inhibition Properties

A significant area of research for 2-amino-1,3-thiazol-4(5H)-ones has been their potential as enzyme inhibitors . As mentioned previously, these compounds have been particularly studied as inhibitors of 11β-HSD1, with several derivatives demonstrating high potency and selectivity .

The X-ray co-crystal structure of human 11β-HSD1 with one thiazolone derivative revealed a large lipophilic pocket accessible by substitution off the 2-position of the thiazolone . This structural insight guided the development of compounds with larger lipophilic groups at this position, leading to increased potency .

Table 3 presents a comparison of biological activities reported for selected thiazolone derivatives.

Structure-Activity Relationships

Key Structural Features

Analysis of thiazolone derivatives reveals important structure-activity relationships that may be relevant to understanding the potential applications of 2-amino-5-methyl-1,3-thiazol-4(5H)-one . The core 1,3-thiazol-4(5H)-one structure provides a rigid scaffold that can be modified at several positions to tune biological activities .

The 2-position, which contains the amino group in 2-amino-5-methyl-1,3-thiazol-4(5H)-one, appears to be particularly important for biological activity in related compounds . Substitution at this position with cycloalkylamines, adamantyl groups, or other lipophilic moieties has led to compounds with enhanced potency against targets such as 11β-HSD1 .

Future Research Directions

Challenges and Opportunities

While the thiazolone scaffold offers significant potential for drug development, several challenges remain in fully understanding and utilizing 2-amino-5-methyl-1,3-thiazol-4(5H)-one . The limited specific research on this compound presents both a challenge and an opportunity for researchers in this field.

The development of more efficient and environmentally friendly synthetic methods remains an important goal, with microwave-assisted synthesis and solid-base catalysis representing promising approaches . Additionally, the exploration of specific biological targets and mechanisms of action for this compound and its derivatives would significantly enhance its value in drug discovery efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume